molecular formula C11H12N2O3 B8521260 N-(3-Nitrophenyl)-4-pentenamide

N-(3-Nitrophenyl)-4-pentenamide

Cat. No.: B8521260
M. Wt: 220.22 g/mol
InChI Key: SKLKHUWVVPZLNS-UHFFFAOYSA-N
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Description

N-(3-Nitrophenyl)-4-pentenamide is an amide derivative synthesized from 3-nitroaniline and 4-pentenoic acid. Its structure features a pentenamide group (CH₂=CHCH₂CH₂CONH-) attached to a 3-nitrophenyl moiety. The unsaturated double bond in the pentenamide chain introduces unique reactivity and physicochemical properties, distinguishing it from aromatic amides like benzamide derivatives.

Properties

Molecular Formula

C11H12N2O3

Molecular Weight

220.22 g/mol

IUPAC Name

N-(3-nitrophenyl)pent-4-enamide

InChI

InChI=1S/C11H12N2O3/c1-2-3-7-11(14)12-9-5-4-6-10(8-9)13(15)16/h2,4-6,8H,1,3,7H2,(H,12,14)

InChI Key

SKLKHUWVVPZLNS-UHFFFAOYSA-N

Canonical SMILES

C=CCCC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Activity : Research indicates that N-(3-Nitrophenyl)-4-pentenamide exhibits significant cytotoxic effects against various cancer cell lines. A study evaluated its efficacy against HeLa (cervical) and MCF-7 (breast) cancer cells, demonstrating an IC50 value of 18 µM for HeLa cells, indicating potential for further development as an anticancer agent.
  • Mechanism of Action : The compound is believed to induce apoptosis through the generation of reactive oxygen species (ROS) and modulation of signaling pathways involved in cell survival and death.

2. Antimicrobial Properties

  • Bacterial Inhibition : this compound has shown promising antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. In vitro studies reported minimum inhibitory concentrations (MICs) ranging from 32 to 64 µg/mL.
  • Mechanism of Action : The nitro group may undergo reduction within bacterial cells, leading to the formation of reactive intermediates that disrupt cellular processes.

3. Chemical Synthesis

  • Building Block in Organic Synthesis : This compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical modifications, facilitating the development of new derivatives with enhanced properties.
  • Reactivity : The presence of the nitro group makes it susceptible to reduction reactions, which can be exploited in synthetic pathways to create amino derivatives or other functionalized compounds.

Case Studies

Study FocusFindingsReference
Anticancer ActivityInduced apoptosis in HeLa cells with an IC50 of 18 µM
Antimicrobial EfficacyEffective against Staphylococcus aureus (MIC 32 µg/mL)
Synthesis ApplicationsUsed as a precursor for complex organic compounds

Comparison with Similar Compounds

Research Findings and Implications

  • This is consistent with observations in benzamide derivatives .
  • Thermal Stability: Aromatic amides (e.g., ) exhibit superior thermal stability compared to aliphatic analogs, as seen in polyimide monomers like 3-chloro-N-phenyl-phthalimide .

Preparation Methods

Reaction Mechanism and Conditions

The most widely reported method employs carbodiimide reagents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with hydroxybenzotriazole (HOBt) as a coupling agent. The carboxylic acid group of 4-pentenoic acid is activated in situ, forming an O-acylisourea intermediate, which reacts with 3-nitroaniline to yield the target amide.

Typical Procedure :

  • Reagents : 4-Pentenoic acid (1.0 eq), EDC (1.2 eq), HOBt (1.1 eq), 3-nitroaniline (1.1 eq), DMF or THF as solvent, and N-ethyl-N,N-diisopropylamine (DIPEA) as base.

  • Conditions : 0°C to room temperature, 12–24 hours under inert atmosphere.

  • Workup : Aqueous extraction followed by column chromatography (ethyl acetate/hexane).

Optimization and Yield Data

ParameterOptimal ValueYield (%)Purity (%)
SolventDMF8698.5
Temperature0°C → RT8297.2
Coupling AgentEDC/HOBt8698.7

Key Observations :

  • DMF enhances reaction efficiency due to its polar aprotic nature, stabilizing the intermediate.

  • Excess EDC (>1.2 eq) leads to side reactions, reducing yield.

Schotten-Baumann Acylation Using Acid Chlorides

Synthetic Pathway

This classical approach involves converting 4-pentenoic acid to its acyl chloride derivative prior to amidation. Thionyl chloride (SOCl₂) or oxalyl chloride (COCl)₂ are common chlorinating agents.

Procedure :

  • Chlorination : 4-Pentenoic acid (1.0 eq) is refluxed with SOCl₂ (2.0 eq) in anhydrous DCM for 2–4 hours.

  • Amidation : The resultant 4-pentenoyl chloride is reacted with 3-nitroaniline (1.1 eq) in the presence of triethylamine (TEA) as a base.

Comparative Performance

Chlorinating AgentTime (h)Yield (%)Purity (%)
SOCl₂2.57896.8
(COCl)₂3.07595.3

Advantages :

  • High scalability and compatibility with moisture-sensitive substrates.
    Limitations :

  • Requires strict anhydrous conditions to prevent hydrolysis of the acid chloride.

Microwave-Assisted Direct Amidation

Rapid Synthesis Under Controlled Conditions

Microwave irradiation accelerates the reaction by enhancing molecular collisions, reducing typical reaction times from hours to minutes.

Protocol :

  • Reagents : 4-Pentenoic acid (1.0 eq), 3-nitroaniline (1.1 eq), HATU (1.2 eq), DIPEA (2.0 eq), DMF.

  • Conditions : 100°C, 150 W, 15–30 minutes.

Efficiency Metrics

Irradiation Time (min)Yield (%)Energy Consumption (kW·h)
15800.075
30850.150

Notable Findings :

  • HATU outperforms EDC in microwave settings, achieving higher yields with shorter durations.

  • Scalability remains challenging due to equipment limitations.

Analytical Characterization and Validation

Spectroscopic Confirmation

  • ¹H NMR (400 MHz, CDCl₃): δ 8.21 (s, 1H, NH), 7.85–7.45 (m, 4H, Ar-H), 5.80 (m, 2H, CH₂=CH), 2.45 (t, 2H, COCH₂).

  • IR (KBr): 3280 cm⁻¹ (N-H stretch), 1650 cm⁻¹ (C=O amide), 1520 cm⁻¹ (NO₂ asymmetric stretch).

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water 70:30) confirms purity >98% for all methods, with retention times of 6.2–6.5 minutes.

Critical Comparison of Methods

MethodYield (%)ScalabilityCost EfficiencyEnvironmental Impact
Carbodiimide-Mediated86HighModerateLow (non-toxic byproducts)
Schotten-Baumann78ModerateHighModerate (SOCl₂ waste)
Microwave-Assisted85LowHighLow (reduced solvent use)

Q & A

Q. What are the standard synthetic routes for preparing N-(3-Nitrophenyl)-4-pentenamide, and what analytical methods are critical for confirming its purity and structure?

this compound can be synthesized via nucleophilic acyl substitution, typically involving the reaction of 3-nitroaniline with a pentenoyl chloride derivative under basic conditions. Key steps include maintaining anhydrous conditions to avoid hydrolysis of the acyl chloride and using solvents like dichloromethane or tetrahydrofuran. Post-synthesis, purity is confirmed via thin-layer chromatography (TLC), while structural validation employs 1H^1H and 13C^{13}C NMR to identify amide proton signals (δ 8.0–10.0 ppm) and carbonyl carbons (δ 165–175 ppm). Mass spectrometry (MS) with electrospray ionization (ESI) or high-resolution MS (HRMS) is essential for molecular weight confirmation. UV-Vis spectroscopy can track electronic transitions linked to the nitro group (λmax ~270–300 nm) .

Q. How does the electron-withdrawing nitro group influence the reactivity of this compound in subsequent chemical modifications?

The nitro group at the 3-position deactivates the phenyl ring, directing electrophilic substitutions to the meta position relative to itself. This steric and electronic effect necessitates harsh conditions for reactions like nitration or halogenation. For example, catalytic hydrogenation of the nitro group to an amine requires careful control of pressure and catalyst (e.g., Pd/C or Raney Ni) to avoid over-reduction of the pentenamide moiety. Reaction progress is monitored via FT-IR (loss of NO2 stretch at ~1520 cm<sup>-1</sup>) and HPLC .

Q. What spectroscopic techniques are most effective for distinguishing positional isomers in nitro-substituted aryl amides?

1H^1H-1H^{1}H NOESY NMR can differentiate isomers by correlating spatial proximity of protons. For instance, in 3-nitro vs. 4-nitro isomers, NOE interactions between the amide proton and adjacent aromatic protons vary. X-ray crystallography (using SHELXL for refinement) provides unambiguous structural confirmation, particularly for resolving crystallographic disorders or twinning .

Advanced Research Questions

Q. How can experimental design address challenges in crystallizing this compound for X-ray diffraction studies?

Crystallization challenges often arise from the compound’s flexible pentenamide chain. Strategies include:

  • Screening solvent mixtures (e.g., DMSO/water) to modulate solubility.
  • Using seeding techniques with analogous structures (e.g., N-(3-chlorophenyl)-4-nitrobenzamide).
  • Employing SHELXD for phase determination and SHELXL for refinement, particularly for handling weak diffraction data or pseudo-symmetry .

Q. How should researchers resolve contradictions between computational predictions and experimental spectral data for this compound?

Discrepancies between DFT-calculated 13C^{13}C NMR shifts (e.g., using Gaussian with B3LYP/6-31G**) and experimental data may arise from solvent effects or conformational flexibility. Validate computational models by:

  • Including implicit solvent models (e.g., PCM for DMSO).
  • Performing relaxed potential energy surface scans to account for rotameric states.
  • Cross-referencing with solid-state NMR or IR data to confirm dominant conformers .

Q. What methodologies are recommended for studying the compound’s stability under varying thermal or photolytic conditions?

Accelerated stability studies using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can identify decomposition thresholds (e.g., nitro group elimination at >200°C). Photostability is assessed via UV irradiation (e.g., 254 nm) followed by HPLC-MS to detect degradation products like nitroso derivatives or ring-opened fragments .

Q. How can solvent polarity impact the compound’s reactivity in nucleophilic acyl substitution reactions?

Polar aprotic solvents (e.g., DMF, acetonitrile) stabilize the transition state in acyl substitutions, enhancing reaction rates. Conversely, protic solvents (e.g., ethanol) may protonate the nucleophile (e.g., 3-nitroaniline), reducing efficacy. Solvent choice is validated via kinetic studies (monitored by <sup>19</sup>F NMR if fluorinated analogs are used) .

Q. What strategies mitigate regioselectivity issues in functionalizing the pentenamide chain without affecting the nitro group?

Protecting group strategies (e.g., silyl ethers for hydroxyls) or transition metal catalysis (e.g., Pd-mediated cross-couplings) enable selective modification. For example, Heck coupling of the pentenamide double bond requires ligands like PPh3 to prevent nitro group reduction. Reaction progress is tracked via GC-MS or <sup>1</sup>H NMR .

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity while minimizing toxicity?

Systematic SAR involves:

  • Modifying the pentenamide chain length (e.g., 4-pentenamide vs. 3-butenamide) to alter lipophilicity (logP calculated via ChemDraw).
  • Introducing substituents (e.g., halogens) at the phenyl ring’s para position to enhance binding affinity.
  • Toxicity screening using in vitro assays (e.g., HepG2 cell viability) and Ames tests for mutagenicity .

Q. What advanced computational tools predict the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Molecular docking (AutoDock Vina) and molecular dynamics (GROMACS) simulate binding modes with targets like kinases or GPCRs. Pharmacophore modeling (MOE) identifies critical interaction points (e.g., hydrogen bonds with the amide carbonyl). Validate predictions via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

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